2-Benzylidene-1,3-dithiolane
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Overview
Description
2-Benzylidene-1,3-dithiolane is a heterocyclic compound that features a five-membered ring containing two sulfur atoms and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylidene-1,3-dithiolane can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields . Another method involves the use of quinone methides, which undergo a PTSA-catalyzed annulation with 2-benzylidene dithiolanes to afford spiro-chroman dithiolanes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The scalability of these methods would depend on optimizing reaction conditions and catalyst efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1,3-dithiolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids (e.g., BF3·OEt2), oxidizing agents (e.g., KMnO4, I2), and reducing agents (e.g., LiAlH4, NaBH4). Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzylidene-1,3-dithiolane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including spirochroman derivatives and other heterocyclic compounds.
Materials Science: The compound’s unique reactivity makes it useful in the development of dynamic covalent materials, such as self-healing polymers and stimuli-responsive hydrogels.
Biological Applications: Its ability to undergo reversible polymerization and thiol-disulfide exchange reactions makes it valuable for cell-uptake applications and protein-polymer conjugation.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1,3-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property is due to the geometric constraints imposed on the sulfur-sulfur bond within the five-membered ring, which destabilizes the bond and facilitates rapid exchange with thiols . This mechanism is crucial for its applications in dynamic covalent chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: These compounds are similar in structure but contain a six-membered ring.
1,4-Dithianes: These compounds feature a different ring size and substitution pattern, offering distinct reactivity and applications in synthetic chemistry.
Uniqueness
2-Benzylidene-1,3-dithiolane is unique due to its five-membered ring structure, which imposes significant ring strain and enhances its reactivity. This makes it particularly useful for applications requiring dynamic covalent bonds and reversible reactions, such as in the development of self-healing materials and stimuli-responsive systems .
Properties
CAS No. |
26224-40-8 |
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Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-benzylidene-1,3-dithiolane |
InChI |
InChI=1S/C10H10S2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,8H,6-7H2 |
InChI Key |
VVXFTHCMVROMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
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